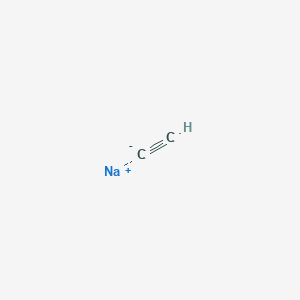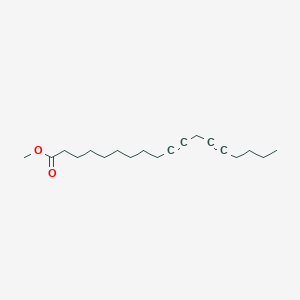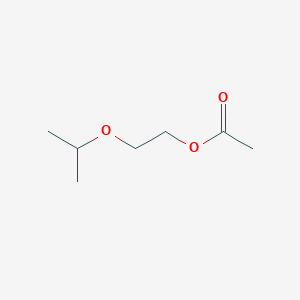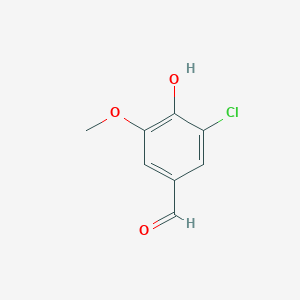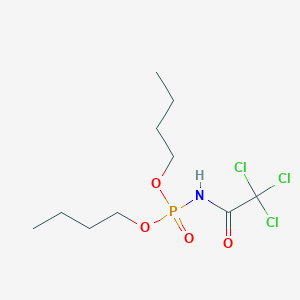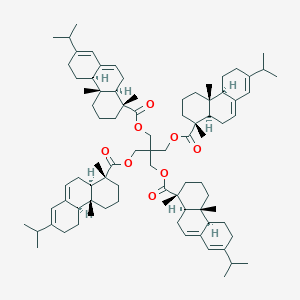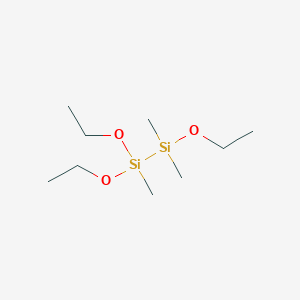![molecular formula C14H12N2O4 B094768 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 17557-76-5](/img/structure/B94768.png)
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Overview
Description
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid, also known as DABD, is an important organic compound with a wide range of applications in the scientific research field. DABD is a colorless solid that is insoluble in water, but soluble in organic solvents. It has a molecular weight of 298.25 g/mol and a melting point of about 160°C. DABD is a versatile compound that is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of polymers, and the study of biological processes.
Scientific Research Applications
Catalytic CO2 Conversion : This compound, as part of a copper-paddlewheel-based metal-organic framework (MOF), has shown high efficiency in catalytic CO2 cycloaddition with propene oxide to produce cyclic carbonate, offering a new strategy for designing catalysts for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).
Polymer Synthesis : It has been used in the synthesis of thermotropic poly(ester-imide)s, indicating its utility in polymer chemistry (Abajo et al., 1997).
Chemical Stability of MOFs : The introduction of intramolecular hydrogen bonds in ligands like 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid enhances the chemical stability of MOFs, providing insights into the design of highly stable MOFs for widespread use (Wang et al., 2020).
High-Performance Polymers : This compound has been involved in the synthesis of polymers like poly(benzobisthiazole)s, contributing to the development of high-performance materials (Hu et al., 1998).
Supramolecular Chemistry : Its derivatives have been studied in the formation of supramolecular assemblies with various dicarboxylic acids, contributing to the field of crystal engineering and molecular recognition (Nandy et al., 2016).
Fuel Cell Technology : Derivatives like sulfonated diamines, which include structures similar to this compound, have been used in the development of sulfonated polyimides for fuel cell applications (Fang et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the fabrication of carboxyl-containing covalent organic frameworks (cofs) which have shown good adsorption performance on congo red .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds and π–π stacking interactions . This interaction results in the formation of a new carboxyl-containing COF .
Biochemical Pathways
The compound is involved in the polymerization process to form cofs .
Result of Action
The compound has been used to fabricate cofs that show good adsorption performance on congo red .
Action Environment
The compound has been used in the fabrication of cofs, which are typically stable and robust materials .
Properties
IUPAC Name |
5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDOBRSMHTMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid contribute to the formation of the 2D luminescent complex?
A1: this compound acts as an organic linker in the formation of the 2D luminescent complex. [] It coordinates to zinc ions through its carboxylic acid groups, creating a repeating framework structure. This framework serves as a scaffold for the luminescent properties inherited from the incorporated HLC-NH2 ligand.
Q2: What is significant about the observed time-dependent luminescence conversion in HLC-NH2-TPE?
A2: The time-dependent luminescence conversion of HLC-NH2-TPE in a DMF/H2O (v:v/1:9) mixture suggests a dynamic structural change within the material. [] This could be due to solvent interactions influencing the aggregation state of the AIE-active TPE unit over time, leading to altered luminescence. Investigating this phenomenon could provide insights into designing materials with tunable optical properties for applications like sensors or displays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


